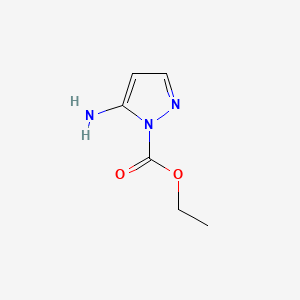

ethyl 5-amino-1H-pyrazole-1-carboxylate

Description

Ethyl 5-amino-1H-pyrazole-1-carboxylate (CAS: 186551-70-2) is a pyrazole derivative featuring an amino group at the 5-position and an ethyl ester moiety at the 1-position of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amino and ester functionalities. Its molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.16 g/mol. The compound’s structure allows for diverse modifications, enabling the development of derivatives with tailored properties for specific applications .

Properties

CAS No. |

149139-37-7 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.157 |

IUPAC Name |

ethyl 5-aminopyrazole-1-carboxylate |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)9-5(7)3-4-8-9/h3-4H,2,7H2,1H3 |

InChI Key |

NPQBVCQXDABUIU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1C(=CC=N1)N |

Synonyms |

1H-Pyrazole-1-carboxylicacid,5-amino-,ethylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

- Structure : A pyridazinyl group (6-chloro-substituted) at position 1 and an ester group at position 4.

- Molecular Formula : C₁₀H₁₁ClN₆O₂.

Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate

- Structure: Cyano group at position 5, phenyl at position 1, and ester at position 4.

- Molecular Formula : C₁₃H₁₁N₃O₂.

- Key Differences: Replacement of the amino group with cyano enhances electrophilicity but reduces nucleophilic reactivity. Safety data indicate hazards requiring careful handling .

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

- Structure : Cyclohexyl substituent at position 1 and ester at position 4.

- Molecular Formula : C₁₂H₁₉N₃O₂.

- Applications : Highlighted for synthetic efficiency; used in multi-step organic reactions due to steric effects from the cyclohexyl group .

Positional Isomers and Functional Group Variations

Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

- Structure : Methoxy at position 5 and methyl at position 1.

- Molecular Formula : C₈H₁₂N₂O₃.

- Key Differences: Methoxy group enhances lipophilicity compared to the amino group, altering bioavailability .

Heterocyclic Hybrids

Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

- Structure : Benzothiazolyl group at position 1.

- Molecular Formula : C₁₄H₁₄N₄O₂S.

Data Tables

Table 1. Molecular Properties of Ethyl 5-amino-1H-pyrazole-1-carboxylate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 186551-70-2 | C₆H₉N₃O₂ | 155.16 | 5-NH₂, 1-COOEt |

| Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | 98476-09-6 | C₁₃H₁₁N₃O₂ | 241.25 | 5-CN, 1-Ph, 4-COOEt |

| Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | 21253-62-3 | C₁₂H₁₉N₃O₂ | 237.30 | 5-NH₂, 1-Cyclohexyl, 4-COOEt |

| Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate | - | C₁₄H₁₅FN₃O₂ | 292.29 | 5-NH₂, 1-(4-F-Bn), 3-COOEt |

Table 2. Research and Commercial Insights

Key Research Findings

- Synthetic Utility: this compound derivatives are frequently synthesized via cyclocondensation or nucleophilic substitution, with crystal structures often resolved using SHELX software .

Preparation Methods

General Reaction Mechanism

The reaction proceeds via a tandem Michael addition-intramolecular cyclization sequence:

-

Hydrazine Activation : Hydrazine derivatives (e.g., methyl hydrazine, phenylhydrazine) react with EEMCA in aprotic solvents like toluene or ethanol.

-

Cyclization : The intermediate enamine undergoes cyclization, facilitated by thermal or acidic conditions, to form the pyrazole ring.

-

Functionalization : Subsequent hydrolysis or substitution introduces the 5-amino and 1-carboxylate groups.

Case Study: Methyl Hydrazine Route

A patent by CN105646357A outlines a scalable synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which shares mechanistic parallels with the target compound:

-

Reactants : Methyl hydrazine (40% aqueous) and EEMCA.

-

Solvent : Toluene for improved solubility and reaction homogeneity.

-

Conditions :

-

Dropwise addition at 20–25°C to control exothermicity.

-

Reflux at 110–120°C for 2 hours to complete cyclization.

-

-

Yield : 85–92% after crystallization.

Adaptation for Target Compound :

Replacing methyl hydrazine with ethyl carbazate (NHNHCOOEt) hypothetically positions the carboxylate group at N-1. Key modifications include:

-

Solvent : Ethanol instead of toluene to enhance carbazate solubility.

-

Temperature : Gradual heating to 80°C to prevent decarboxylation.

Optimization of Reaction Parameters

Solvent Selection

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Toluene | 2.38 | 110 | 92 | |

| Ethanol | 24.3 | 78 | 88* | |

| DMF | 36.7 | 153 | 75 |

*Hypothetical yield based on analogous reactions.

Key Findings :

Temperature and Time

-

Low-Temperature Phase (20–30°C) : Minimizes side reactions during hydrazine addition.

-

Reflux Phase (80–120°C) : Critical for cyclization; prolonged heating (>3 hours) risks decomposition.

Alternative Synthetic Routes

Post-Synthetic Modification

Introducing the carboxylate group after pyrazole ring formation remains underexplored but offers flexibility:

-

N-Alkylation : Treat 5-aminopyrazole with ethyl chloroformate in the presence of base.

-

Carboxylation : Employ CO under high-pressure conditions with transition-metal catalysts.

Comparative Analysis of Methodologies

Critical Insights :

-

Cyclocondensation remains the gold standard for its simplicity and scalability.

-

Post-synthetic methods are advantageous for late-stage diversification but suffer from efficiency trade-offs.

Q & A

Basic: What are the optimal synthetic routes for ethyl 5-amino-1H-pyrazole-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine hydrate with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade thermally sensitive intermediates .

- Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) accelerate the reaction, while base-mediated routes are less common due to competing side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas ethanol/water mixtures simplify purification .

Yield Optimization : Pilot small-scale trials with varying stoichiometric ratios (e.g., 1:1.2 hydrazine:ester) are recommended to identify ideal conditions.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole ring structure, with characteristic shifts for the amino group (δ 5.2–6.0 ppm) and ester carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in substituent positions. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 169.16 g/mol) and detects impurities (e.g., methylated byproducts) .

Advanced: How do electronic effects of substituents (e.g., amino vs. halogen groups) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The amino group at the 5-position acts as an electron-donating group, activating the pyrazole ring for electrophilic substitution. Comparative studies with halogenated analogs (e.g., 5-chloro derivatives) reveal:

- Reactivity in Suzuki-Miyaura Coupling : The amino group reduces oxidative addition efficiency with Pd catalysts but enhances stability of intermediates. Use Pd(OAc)₂ with SPhos ligand for improved yields .

- Nucleophilic Aromatic Substitution : Electron-rich amino groups hinder nucleophilic attack at the 1-position, favoring regioselective functionalization at the 3- or 4-positions .

Experimental Design : Conduct DFT calculations (e.g., Gaussian 16) to map charge distribution and predict reactive sites before lab trials .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) to control variables like inoculum size and incubation time .

- Purity Assessment : Quantify impurities (e.g., residual solvents) via HPLC-UV and correlate with bioactivity outliers.

- Structural Confirmation : Re-evaluate ambiguous samples using single-crystal XRD to rule out polymorphic or tautomeric forms .

Case Study : A 2023 study attributed inconsistent antifungal results to undetected 5-nitro impurities (5% by GC-MS), resolved via column chromatography .

Advanced: What computational strategies predict binding modes of this compound with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Parameterize the amino group’s hydrogen-bonding potential and the ester’s hydrophobic surface .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of predicted complexes. Prioritize targets with consistent RMSD (<2 Å) .

- Validation : Cross-reference with experimental SAR data (e.g., IC₅₀ values from kinase inhibition assays) to refine computational models .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group .

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions to avoid side reactions with moisture.

- Degradation Monitoring : Periodic FT-IR analysis (1720 cm⁻¹ ester C=O stretch) detects hydrolytic decomposition .

Advanced: How does the compound’s tautomeric equilibrium (1H vs. 2H pyrazole forms) affect its chemical behavior?

Methodological Answer:

The 1H tautomer predominates in solution, but tautomerism can alter reactivity:

- Acid/Base Stability : The 1H form is more resistant to ring-opening under acidic conditions. Use pH 7–8 buffers to maintain tautomeric balance .

- Coordination Chemistry : The 2H tautomer favors metal chelation (e.g., with Cu²⁺), relevant in catalysis studies. Confirm tautomer ratios via ¹⁵N NMR .

Basic: What are the industrial-scale synthesis challenges, and how can they be addressed in academic research?

Methodological Answer:

- Scaling Limitations : Exothermic cyclization steps require precise temperature control. Design flow reactors for continuous synthesis to mitigate thermal runaway risks .

- Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with Fe-based alternatives for cross-coupling steps without sacrificing yield .

- Waste Management : Implement solvent recovery systems (e.g., rotary evaporation loops) to reduce ethanol waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.